Conjuntos de Ligando-Enlazador de Ligasa E3 4

Descripción general

Descripción

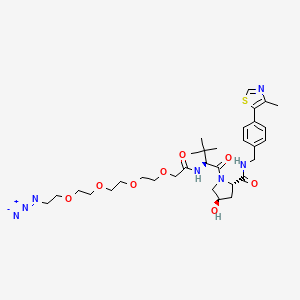

VH032-PEG4-N3, también conocido como (S,R,S)-AHPC-PEG4-N3, es un conjugado de ligando-enlace de ligasa E3 sintetizado. Incorpora el ligando de von Hippel-Lindau (VHL) basado en (S,R,S)-AHPC y un enlace de polietilenglicol (PEG) de 4 unidades. Este compuesto se utiliza principalmente en la tecnología de quimeras de direccionamiento de proteólisis (PROTAC), que es un enfoque novedoso para la degradación de proteínas dirigida .

Aplicaciones Científicas De Investigación

VH032-PEG4-N3 tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza en química de clic para la síntesis de moléculas complejas

Biología: Se emplea en la tecnología PROTAC para dirigir y degradar proteínas específicas dentro de las células

Medicina: Aplicaciones terapéuticas potenciales en el direccionamiento de proteínas relacionadas con enfermedades para su degradación

Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos

Mecanismo De Acción

VH032-PEG4-N3 funciona reclutando la ligasa E3 VHL para dirigirse a las proteínas, lo que lleva a su ubiquitinación y posterior degradación por el proteosoma. El grupo azida en VH032-PEG4-N3 le permite experimentar reacciones de química de clic, lo que facilita la conjugación del compuesto a diversas moléculas diana .

Análisis Bioquímico

Biochemical Properties

The (S,R,S)-AHPC-PEG4-N3 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound incorporates the (S,R,S)-AHPC based VHL ligand and a 4-unit PEG linker . This structure allows it to bind to an E3 ligase and a target protein simultaneously, inducing target ubiquitination and degradation .

Cellular Effects

The (S,R,S)-AHPC-PEG4-N3 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound can hijack the ubiquitin-proteasome pathway towards non-native neo-substrate proteins .

Molecular Mechanism

The molecular mechanism of (S,R,S)-AHPC-PEG4-N3 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound is designed to bind simultaneously to an E3 ligase and a target protein, inducing target ubiquitination and degradation .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de VH032-PEG4-N3 implica varios pasos. El componente clave, (S,R,S)-AHPC, se sintetiza primero y luego se conjuga con un enlace de PEG de 4 unidades. El producto final, VH032-PEG4-N3, se obtiene a través de una reacción de cicloadición de azida-alquino catalizada por cobre (CuAAc) con moléculas que contienen grupos alquino.

Métodos de Producción Industrial

La producción industrial de VH032-PEG4-N3 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción estrictas para garantizar la consistencia y la calidad del producto final. El compuesto generalmente se produce en un entorno controlado para evitar la contaminación y la degradación .

Análisis De Reacciones Químicas

Tipos de Reacciones

VH032-PEG4-N3 experimenta varios tipos de reacciones químicas, que incluyen:

Cicloadición de azida-alquino catalizada por cobre (CuAAc): Esta reacción implica que el grupo azida en VH032-PEG4-N3 reacciona con moléculas que contienen alquinos para formar un anillo de triazol estable

Cicloadición de alquino-azida promovida por tensión (SPAAC): Esta reacción ocurre con moléculas que contienen grupos dibenzociclooctino (DBCO) o bicilononino (BCN)

Reactivos y Condiciones Comunes

Reactivos: Moléculas que contienen alquinos, DBCO, BCN, catalizadores de cobre.

Condiciones: Las reacciones generalmente ocurren a temperatura ambiente y pueden requerir la presencia de un solvente como el dimetilsulfóxido (DMSO) o el agua

Productos Principales

Los principales productos formados a partir de estas reacciones son compuestos que contienen triazol, que son estables y se pueden utilizar en diversas aplicaciones .

Comparación Con Compuestos Similares

Compuestos Similares

VH032-PEG3-N3: Similar a VH032-PEG4-N3 pero con un enlace PEG más corto.

VH032-C2-PEG4-N3: Contiene un espaciador de carbono adicional en el enlace.

Unicidad

VH032-PEG4-N3 es único debido a su enlace PEG de 4 unidades, que proporciona una flexibilidad y solubilidad óptimas para diversas aplicaciones. Su capacidad para experimentar tanto reacciones CuAAc como SPAAC lo hace altamente versátil en la síntesis química y la investigación biológica .

Propiedades

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H47N7O8S/c1-22-28(48-21-35-22)24-7-5-23(6-8-24)18-34-30(42)26-17-25(40)19-39(26)31(43)29(32(2,3)4)37-27(41)20-47-16-15-46-14-13-45-12-11-44-10-9-36-38-33/h5-8,21,25-26,29,40H,9-20H2,1-4H3,(H,34,42)(H,37,41)/t25-,26+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMONCFLONVNNI-UWPQIUOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H47N7O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

689.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

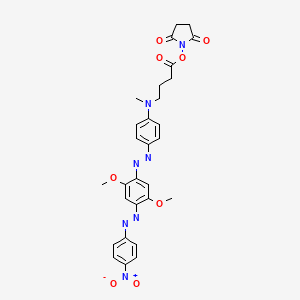

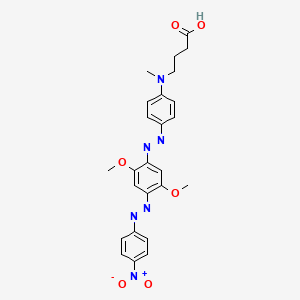

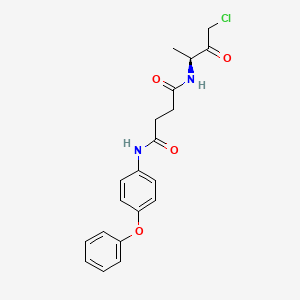

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(S)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide;dihydrobromide](/img/structure/B560506.png)

![2-[2-(4-Methylbenzoylimino)benzothiazol-3-yl]butyric acid](/img/structure/B560509.png)

![(2S)-2-amino-3-[4-[(5-amino-2-phenyl-1,3-benzoxazol-7-yl)methoxy]-3,5-dichlorophenyl]propanoic acid;dihydrochloride](/img/structure/B560526.png)